(2-Chloro-3-iodophenyl)-pentafluoro-lambda6-sulfane
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Overview
Description
(2-Chloro-3-iodophenyl)-pentafluoro-lambda6-sulfane: is an organosulfur compound characterized by the presence of chlorine, iodine, and pentafluorosulfanyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-chloro-3-iodophenylboronic acid with pentafluorosulfanyl chloride in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions . The reaction is carried out in an inert atmosphere, typically using a solvent such as tetrahydrofuran or dimethylformamide, and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: Industrial production of (2-Chloro-3-iodophenyl)-pentafluoro-lambda6-sulfane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-3-iodophenyl)-pentafluoro-lambda6-sulfane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The pentafluorosulfanyl group can engage in coupling reactions, forming new carbon-sulfur bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogen atoms, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
Chemistry: In organic synthesis, (2-Chloro-3-iodophenyl)-pentafluoro-lambda6-sulfane serves as a versatile building block for the construction of more complex molecules
Biology and Medicine: The compound’s potential biological applications include its use as a precursor for the synthesis of pharmaceuticals and agrochemicals. The presence of fluorine atoms can improve the metabolic stability and membrane permeability of drug candidates, making it a valuable tool in medicinal chemistry.
Industry: In the materials science field, this compound can be used to develop new materials with enhanced properties, such as increased thermal stability and resistance to chemical degradation. These materials can find applications in coatings, adhesives, and electronic devices.
Mechanism of Action
The mechanism by which (2-Chloro-3-iodophenyl)-pentafluoro-lambda6-sulfane exerts its effects involves interactions with molecular targets through its functional groups. The pentafluorosulfanyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. Additionally, the halogen atoms can engage in halogen bonding, further modulating the compound’s behavior in chemical and biological systems.
Comparison with Similar Compounds
- (2-Chloro-5-iodophenyl)-pentafluoro-lambda6-sulfane
- (2-Bromo-3-iodophenyl)-pentafluoro-lambda6-sulfane
- (2-Chloro-3-fluorophenyl)-pentafluoro-lambda6-sulfane
Uniqueness: (2-Chloro-3-iodophenyl)-pentafluoro-lambda6-sulfane is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and properties. The combination of chlorine, iodine, and pentafluorosulfanyl groups on the phenyl ring allows for diverse chemical transformations and applications that may not be achievable with other similar compounds.
Properties
IUPAC Name |
(2-chloro-3-iodophenyl)-pentafluoro-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF5IS/c7-6-4(13)2-1-3-5(6)14(8,9,10,11)12/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLIEAYYUPNQDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)Cl)S(F)(F)(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF5IS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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